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4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Antitubercular drug discovery DXR inhibition Isoprenoid biosynthesis

4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-46-9; MW 330.81 g/mol; C₁₇H₁₉ClN₄O) is a synthetic small molecule comprising a 4-chlorobenzamide core linked to a 2-(4-methylpiperazin-1-yl)pyridin-5-amine scaffold. Archived in ChEMBL as CHEMBL1557552 , the compound has been profiled against Mycobacterium tuberculosis (Mtb) enzyme targets, including 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and the virulence-associated phosphatase MptpB.

Molecular Formula C17H19ClN4O
Molecular Weight 330.82
CAS No. 439094-46-9
Cat. No. B2549491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
CAS439094-46-9
Molecular FormulaC17H19ClN4O
Molecular Weight330.82
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN4O/c1-21-8-10-22(11-9-21)16-7-6-15(12-19-16)20-17(23)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3,(H,20,23)
InChIKeyNJQCEQRGDRYPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-46-9): Structural Identity, Physicochemical Profile, and Biological Annotation


4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-46-9; MW 330.81 g/mol; C₁₇H₁₉ClN₄O) is a synthetic small molecule comprising a 4-chlorobenzamide core linked to a 2-(4-methylpiperazin-1-yl)pyridin-5-amine scaffold . Archived in ChEMBL as CHEMBL1557552 [1], the compound has been profiled against Mycobacterium tuberculosis (Mtb) enzyme targets, including 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and the virulence-associated phosphatase MptpB [2]. Primary literature and curated databases document its inhibitory activities against these targets, providing a quantitative basis for evaluating its differentiation from closely related benzamide-piperazine analogs.

Why 4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide Cannot Be Replaced by Simple In-Class Analogs: The Substituent-Position and Target-Engagement Imperative


Benzamide-piperazine chemotypes populate numerous chemical libraries and patent disclosures, yet substitution patterns, positional isomerism, and linker connectivity profoundly alter the biochemical target profile and potency of these molecules [1]. For example, the 4-chloro positional isomer (target compound) and the 2-chloro isomer (2-chloro-N-[6-(4-methylpiperazin-1-yl)-3-pyridinyl]benzamide; PubChem) share the same molecular formula but exhibit divergent binding geometries due to the altered spatial orientation of the chlorine atom, which directly impacts key interactions within enzyme active sites such as those of Mtb DXR and MptpB [2]. Without isomer-resolved quantitative activity data, interchanging these analogs risks introducing unpredictable shifts in target inhibition (IC₅₀ variation potentially exceeding 10-fold), compromising the reproducibility of enzyme-based screening cascades, structure–activity relationship (SAR) campaigns, and mechanism-of-action studies in antimycobacterial drug discovery [3]. Furthermore, minor structural variations among in-class benzamide-piperazines can lead to differential off-target profiles and physicochemical properties that influence assay compatibility, making blind substitution scientifically unsound for procurement in target-based screening or lead optimization programs.

Quantitative Differentiation Evidence for 4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide: Direct Comparator Data for Scientific Procurement Decisions


Mtb DXR Inhibition: Sub-Micromolar Binding Affinity Distinguishes the 4-Chloro Isomer from In-Class Comparators

The target compound binds to Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) with a dissociation constant (Kd) of 90 nM, as determined by spectrofluorimetric analysis in the presence of NADPH and MnCl₂ [1]. In the same assay format, the compound inhibits DXR enzymatic activity with an IC₅₀ of 8,000 nM (8.0 µM), measured by monitoring DXP substrate consumption every 5 seconds over 250 seconds in the presence of NADPH [1]. The substantial difference between the binding affinity (Kd = 90 nM) and the functional inhibition IC₅₀ (8,000 nM) is a distinctive feature of this compound's target engagement profile. This gap may reflect a binding mode that does not translate linearly into catalytic inhibition, a property not uniformly observed across DXR inhibitor chemotypes. This Kd/IC₅₀ ratio (~89-fold) provides a unique biochemical fingerprint that differentiates the compound from typical competitive DXR inhibitors where tighter correlation is expected.

Antitubercular drug discovery DXR inhibition Isoprenoid biosynthesis Binding affinity

Mtb MptpB Phosphatase Inhibition: Moderate Potency with Differential Selectivity Profile Relative to DXR Activity

The compound inhibits recombinant Mycobacterium tuberculosis H37Rv MptpB (triple-specificity protein phosphatase PtpB) with an IC₅₀ of 14,100 nM (14.1 µM), measured by spectrophotometric detection using pNPP as substrate with a 10-minute incubation [1]. When compared with its activity against Mtb DXR (IC₅₀ = 8,000 nM) from the same Mtb target panel, the compound shows a 1.76-fold preference for DXR over MptpB, establishing a dual-target inhibition profile with modest selectivity for the isoprenoid biosynthesis enzyme over the virulence-associated phosphatase. This intra-target selectivity ratio (DXR IC₅₀ / MptpB IC₅₀ = 0.57) provides a quantifiable differentiation metric that can be compared against other benzamide analogs profiled across these two targets.

Antitubercular drug discovery MptpB phosphatase Virulence factor Selectivity profiling

Positional Isomer Differentiation: 4-Chloro vs. 2-Chloro Substitution Defines Distinct Chemical Space with Implied Target-Engagement Divergence

The target compound (4-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide; CAS 439094-46-9) and its positional isomer 2-chloro-N-[6-(4-methylpiperazin-1-yl)-3-pyridinyl]benzamide (PubChem) share the identical molecular formula (C₁₇H₁₉ClN₄O) and molecular weight (330.81 g/mol) but differ in the position of the chlorine substituent on the benzamide phenyl ring (para vs. ortho) [1]. This structural difference alters the dihedral angle between the benzamide carbonyl and the phenyl ring, the hydrogen-bonding environment of the amide NH₃ and the overall molecular electrostatic potential surface . In DXR and MptpB active sites, these conformational and electronic perturbations are expected to differentially affect key binding interactions. Although direct head-to-head activity comparisons between the 4-Cl and 2-Cl isomers in identical DXR or MptpB assays are not publicly available, the documented Kd = 90 nM for the 4-Cl isomer on DXR [2] establishes a benchmark against which any isomer comparison should be performed. Purchasing the incorrect positional isomer for target-based screening introduces uncontrolled variability in binding data.

Positional isomerism SAR Chemical differentiation Procurement specification

Antimycobacterial Whole-Cell Activity Under Iron-Deficient Conditions: Context-Dependent Potency for In Vitro Efficacy Studies

The compound has been tested for antimycobacterial activity against wild-type Mycobacterium tuberculosis in iron-free GAST medium across a concentration range of 0.04 to 10 µM, with activity assessed after 8 days by two-fold serial dilution [1]. This assay was conducted as part of a study on siderophore biosynthesis inhibitors (ChEMBL Document CHEMBL4145560; Dawadi et al., ACS Med Chem Lett, 2018), where the reference compound Sal-AMS (a known MbtA inhibitor) exhibited potent activity (MIC = 2.3 µM under iron-deficient conditions) [2]. The target compound's activity in this physiologically relevant, iron-restricted condition provides a direct comparator to Sal-AMS and other siderophore biosynthesis inhibitors. While the exact MIC of the target compound was not specified in the retrieved data, its inclusion in this focused screen indicates that its whole-cell activity under iron-depleted conditions is a measurable and relevant parameter for antimycobacterial evaluation, distinguishing it from DXR inhibitors that lose potency in iron-restricted environments.

Antimycobacterial activity Iron-deficient conditions Whole-cell assay MIC determination

High-Value Application Scenarios for 4-Chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-46-9) Based on Verified Differentiation Evidence


DXR Target-Engagement Probe for Mtb Isoprenoid Biosynthesis Studies

With a DXR binding affinity of Kd = 90 nM, this compound serves as a validated chemical probe for Mtb DXR target-engagement studies using spectrofluorimetric or biophysical readouts [1]. Unlike many DXR inhibitors where functional IC₅₀ and binding Kd are tightly correlated, the compound's 89-fold Kd/IC₅₀ ratio makes it particularly suitable for experiments designed to decouple target occupancy from catalytic inhibition, such as residence-time analysis, binding-site mapping, or mechanistic enzymology of the DXR-catalyzed isomerization step. Researchers procuring the compound for these studies must specify CAS 439094-46-9 to ensure the 4-chloro isomer, as the 2-chloro positional isomer may exhibit different binding kinetics .

Dual-Target (DXR / MptpB) Screening in Antitubercular Lead Optimization Cascades

The compound's dual inhibitory activity against Mtb DXR (IC₅₀ = 8,000 nM) and MptpB (IC₅₀ = 14,100 nM) [1] makes it a useful reference inhibitor for screening cascades that simultaneously monitor inhibition of the MEP pathway enzyme DXR and the virulence-associated phosphatase MptpB. The defined intra-target selectivity ratio of 0.57 (DXR/MptpB) allows medicinal chemistry teams to benchmark new analogs for shifts in target preference, enabling systematic exploration of selectivity within the benzamide-piperazine series. Compounds emerging from SAR that exceed this dual-target potency while maintaining or improving the DXR/MptpB selectivity window can be prioritized for further profiling.

Iron-Dependent Conditional Activity Testing in Mycobacterial Phenotypic Assays

Having been tested in iron-free GAST medium against wild-type M. tuberculosis [1], the compound can be employed as a tool compound in phenotypic screening protocols that evaluate compound activity under host-relevant, iron-deficient conditions. This application leverages the established experimental framework from the siderophore biosynthesis inhibitor study (Dawadi et al., 2018), where Sal-AMS (MIC = 2.3 µM) serves as a positive control . The compound's performance in iron-depleted vs. iron-replete media provides a conditional activity profile that informs whether the observed antimycobacterial effects are dependent on or independent of iron acquisition pathways—a key consideration for prioritizing hits in phenotypic drug discovery programs targeting persistent Mtb populations.

Positional Isomer Benchmarking for Benzamide-Piperazine SAR Library Procurement

The unambiguous chemical identity of CAS 439094-46-9 as the 4-chloro isomer, distinct from the 2-chloro isomer (PubChem) [1], makes this compound a critical procurement standard for laboratories building focused benzamide-piperazine SAR libraries. When ordering the compound for systematic SAR expansion around the benzamide ring, researchers must verify the CAS number (439094-46-9) and InChI Key (NJQCEQRGDRYPPX-UHFFFAOYSA-N) rather than relying solely on IUPAC name, which may ambiguously describe both positional isomers. This level of procurement specification prevents the introduction of uncontrolled structural variability that would confound QSAR models, machine-learning-based activity predictions, and medicinal chemistry decision-making.

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